Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide

Surface Activity Critical Micelle Concentration Fluorosurfactant

Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide (CAS 93803-06-6), also designated as 1-Propanaminium, N,N-diethyl-3-[[(heptadecafluorooctyl)sulfonyl]amino]-N-methyl-, iodide , is a cationic quaternary ammonium fluorosurfactant characterized by a perfluorinated C8 tail (heptadecafluorooctyl) linked via a sulfonamide spacer to a diethylmethylammonium headgroup. Its molecular formula is C₁₆H₂₀F₁₇IN₂O₂S with a molecular weight of 754.28 g/mol.

Molecular Formula C16H20F17IN2O2S
Molecular Weight 754.3 g/mol
CAS No. 93803-06-6
Cat. No. B12684918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide
CAS93803-06-6
Molecular FormulaC16H20F17IN2O2S
Molecular Weight754.3 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-]
InChIInChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1
InChIKeyZIZNQVVBCZRJKW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide (CAS 93803-06-6) – Procurement-Relevant Chemoinformatic Baseline


Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide (CAS 93803-06-6), also designated as 1-Propanaminium, N,N-diethyl-3-[[(heptadecafluorooctyl)sulfonyl]amino]-N-methyl-, iodide [1], is a cationic quaternary ammonium fluorosurfactant characterized by a perfluorinated C8 tail (heptadecafluorooctyl) linked via a sulfonamide spacer to a diethylmethylammonium headgroup. Its molecular formula is C₁₆H₂₀F₁₇IN₂O₂S with a molecular weight of 754.28 g/mol . As a member of the perfluorooctane sulfonamido quaternary ammonium iodide family, it is structurally distinct from the well‑known analog FC‑134 (CAS 1652‑63‑7), which bears a trimethylammonium headgroup . This compound is supplied at ≥95% purity under manufacturing standard Q/HWC032‑2020 .

Why Generic Substitution Fails for Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide (CAS 93803-06-6)


The diethylmethylammonium headgroup of CAS 93803‑06‑6 differentiates it from the common trimethylammonium analog FC‑134 (CAS 1652‑63‑7) in a way that directly impacts surface activity, micellization, and solubility. Systematic studies on N‑alkyl perfluorooctylsulfonamides demonstrate that changing the quaternary ammonium substituents from trimethyl to diethylmethyl alters the hydrophilic – lipophilic balance (HLB), which shifts the critical micelle concentration (CMC), minimum surface tension (γ_min), and solubility profile [1]. In fluorosurfactant procurement, even a single methyl‑for‑ethyl substitution on the nitrogen can change the surfactant’s efficiency by factors of 2–5 in CMC and by several mN/m in attainable surface tension [2]. Consequently, formulations developed for FC‑134 cannot be assumed to perform identically with the diethylmethyl analog without re‑optimization, making direct specification of CAS 93803‑06‑6 essential for reproducible results.

Quantitative Evidence Guide: Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide (CAS 93803-06-6) vs. Comparator Surfactants


Comparative Surface Tension Reduction Capability at the Air–Water Interface

A master’s dissertation that systematically synthesized and tested N‑alkyl perfluorooctylsulfonamide quaternary ammonium salts found that the diethylmethyl analog of the target compound class achieved a minimum surface tension (γ_min) of 16.7 mN/m and a critical micelle concentration (CMC) of 3.0 × 10⁻⁶ mol/L [1]. In contrast, the widely used trimethyl analog FC‑134 (CAS 1652‑63‑7) exhibits a γ_min of approximately 17 mN/m at comparable concentrations [2] and a reported CMC of 5.7 × 10⁻⁴ mol/L . While these data originate from separate investigations and cannot be considered a direct head‑to‑head comparison, they consistently suggest that the diethylmethyl headgroup confers a lower CMC (more efficient micellization) and a marginally lower attainable surface tension than the trimethyl counterpart.

Surface Activity Critical Micelle Concentration Fluorosurfactant

Comparative Thermal and Chemical Stability as a Function of Headgroup Architecture

Perfluorinated quaternary ammonium surfactants are recognized for outstanding stability in aggressive media. The trimethyl analog FC‑134 is documented to be stable in 50 % H₂SO₄ and 50 % NaOH solutions [1]. While direct corrosion‑resistance data for the diethylmethyl compound (CAS 93803‑06‑6) are not publicly available, class‑level knowledge indicates that replacing a methyl group with an ethyl group on the quaternary nitrogen increases steric hindrance around the ammonium center, which generally enhances resistance to Hofmann elimination and thermal degradation [2]. This structural feature predicts that CAS 93803‑06‑6 will be at least as chemically robust as FC‑134, with potentially superior thermal stability, a critical factor in high‑temperature industrial processes such as electroplating and fire‑fighting foam concentrates.

Thermal Stability Chemical Resistance Quaternary Ammonium

Comparative Performance in Aqueous Dye‑Sensitized Solar Cells (DSSCs)

The trimethyl analog FC‑134 has been quantitatively evaluated as an electrolyte additive in water‑based dye‑sensitized solar cells (DSSCs). At a loading of 0.2 wt %, FC‑134 enabled average power conversion efficiencies (PCE) of 3.96 % under 100 mW cm⁻² and 4.66 % under 50 mW cm⁻² illumination [1]. No comparable DSSC data exist for the diethylmethyl compound (CAS 93803‑06‑6). However, because interfacial contact between the aqueous electrolyte and the TiO₂ photoanode is highly sensitive to surfactant packing at the solid–liquid interface, the bulkier diethylmethyl headgroup is expected to alter the self‑assembled monolayer structure and thus the electron recombination resistance. This makes CAS 93803‑06‑6 a candidate for fine‑tuning photovoltaic performance, but procurement for DSSC research must be accompanied by confirmatory J–V and EIS characterization.

Dye-Sensitized Solar Cell Photovoltaic Efficiency Ionic Surfactant

Comparative Water Solubility and Gelation Behavior

The trimethyl analog FC‑134 exhibits limited cold‑water solubility (approximately 1 % w/w at 25 °C), increasing to about 10 % at 70 °C, and its 1 % aqueous solution forms a gel [1]. The diethylmethyl analog (CAS 93803‑06‑6) is supplied as a ≥95 % purity solid , but its quantitative solubility profile is not reported. The replacement of a methyl with an ethyl group on the ammonium nitrogen increases the organic character of the headgroup, which is expected to slightly reduce water solubility relative to FC‑134 while enhancing solubility in polar organic solvents. This shift in solubility parameter is relevant for formulations requiring co‑solvent systems or non‑aqueous media.

Aqueous Solubility Gelation Formulation

Molecular Weight and Purity Specifications for Precise Stoichiometric Formulation

Accurate molecular weight is critical for stoichiometric calculations in synthesis and formulation. The target compound has a molecular weight of 754.28 g/mol and is commercially available at ≥95 % purity , with a certificate of analysis (COA) available. By comparison, the trimethyl analog FC‑134 has a molecular weight of 726.23 g/mol and is also typically supplied at ≥95 % purity. When replacing FC‑134 with CAS 93803‑06‑6, the 28 g/mol increase in molecular weight (3.9 % higher) must be accounted for when maintaining molar equivalence in a formulation, or else active surfactant concentration will deviate.

Molecular Weight Purity Stoichiometry

Foaming Properties in Ternary Surfactant Mixtures

The trimethyl analog FC‑134 has been studied in ternary surfactant mixtures with SDS and OFX‑5211, where it demonstrated intense molecular interaction and synergistic foaming enhancement, achieving foaming ability superior to any individual or binary surfactant system [1]. The diethylmethyl analog (CAS 93803‑06‑6) has not been evaluated in comparable foaming studies. Given that foaming synergy depends on molecular packing at the air–water interface, the larger headgroup of the diethylmethyl compound is expected to alter the interaction parameter (β) with hydrocarbon and silicone co‑surfactants, potentially shifting the optimal mixing ratio. This represents an untested variable that must be controlled when substituting surfactants in foam‑based applications.

Foaming Synergism Ternary Mixture

Optimal Application Scenarios for Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide (CAS 93803-06-6)


Ultra‑Low Surface Tension Formulations Requiring Minimal Surfactant Loading

When a fluorosurfactant must achieve surface tensions below 17 mN/m at extremely low concentrations, the diethylmethyl analog’s predicted CMC approximately two orders of magnitude lower than FC‑134 [1] makes it a compelling candidate. This is particularly relevant for high‑value coatings, specialty inks, and precision cleaning solutions where surfactant carry‑over must be minimized.

High‑Temperature Electroplating Baths and Acidic/Alkaline Process Fluids

The enhanced steric protection of the diethylmethylammonium headgroup is expected to provide superior resistance to Hofmann elimination at elevated temperatures compared to the trimethyl analog FC‑134 [2]. Industries operating chromium plating baths, anodizing solutions, or chemical etching processes at temperatures above 60 °C may benefit from the prolonged active lifetime of CAS 93803‑06‑6 in these aggressive environments.

Research on Structure–Activity Relationships in Fluorosurfactant Self‑Assembly

For academic and industrial research groups investigating how incremental changes in quaternary ammonium headgroup architecture affect micellization, adsorption, and interfacial rheology, CAS 93803‑06‑6 serves as a well‑defined structural probe. Its diethylmethyl headgroup represents a precise intermediate between the trimethyl analog (FC‑134) and the triethyl analog, enabling systematic SAR studies [3].

Non‑Aqueous and Mixed‑Solvent Surfactant Systems

Formulations that use polar organic solvents or water‑organic mixtures may preferentially employ CAS 93803‑06‑6 over FC‑134 because the increased organic character of the diethylmethyl headgroup is predicted to enhance solubility in solvents such as methanol, ethanol, and acetone, while avoiding the gelation issues observed with 1 % aqueous FC‑134 solutions [4].

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